(1R,2S)-1-amino-2-indanol
Overview
Description
(1R,2S)-1-amino-2-indanol is a chiral compound with significant importance in organic chemistry and pharmaceutical applications. It is an amino alcohol derived from indane, featuring a hydroxyl group and an amino group on adjacent carbon atoms. The compound’s chirality is denoted by the (1R,2S) configuration, indicating the specific spatial arrangement of its substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-amino-2-indanol typically involves asymmetric synthesis or resolution of racemic mixtures. One common method is the reduction of 2-indanone using chiral catalysts or reagents to achieve the desired enantiomeric form. Another approach involves the use of chiral auxiliaries or ligands to induce asymmetry during the synthesis.
Industrial Production Methods
Industrial production of this compound often employs large-scale asymmetric hydrogenation or enzymatic resolution techniques. These methods ensure high enantiomeric purity and yield, making the compound suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-amino-2-indanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and various substituted amino alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1R,2S)-1-amino-2-indanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
The mechanism of action of (1R,2S)-1-amino-2-indanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors in a stereospecific manner, influencing their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-1-amino-2-indanol: The enantiomer of (1R,2S)-1-amino-2-indanol, with opposite spatial arrangement.
1-amino-2-propanol: A simpler amino alcohol with similar functional groups but different structural framework.
2-amino-1-phenylethanol: Another amino alcohol with a different aromatic ring structure.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This configuration allows for selective interactions with biological targets, making it valuable in pharmaceutical applications where enantiomeric purity is crucial.
Biological Activity
(1R,2S)-1-amino-2-indanol, also known as cis-1-amino-2-indanol, is a chiral compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its applications in drug development, particularly as a precursor for HIV protease inhibitors and its role in asymmetric synthesis.
This compound is characterized by its bicyclic structure, featuring both an amino group and a hydroxyl group. Its molecular formula is C₉H₁₁NO, with a molecular weight of approximately 149.19 g/mol. The compound is typically found as a white to light yellow crystalline powder .
1. HIV Protease Inhibitors
One of the most notable applications of this compound is in the synthesis of potent HIV-1 protease inhibitors. The compound serves as a key building block in the preparation of various peptides that inhibit HIV-1 protease, an essential enzyme for viral replication. The structural properties of this compound enable effective interaction with biological targets, making it valuable in antiviral therapies .
Table 1: Summary of Biological Activities
Activity | Description |
---|---|
HIV-1 Protease Inhibition | Acts as a precursor for potent peptides that inhibit HIV-1 protease. |
Chiral Ligand | Functions as a chiral auxiliary in asymmetric synthesis and catalytic reactions. |
Asymmetric Reduction | Used in the enantioselective reduction of prochiral ketones with boranes. |
2. Asymmetric Synthesis
This compound plays a crucial role as a chiral ligand in asymmetric synthesis. Its rigid cyclic structure allows it to be utilized effectively in various reactions, including diastereoselective enolate alkylation and reduction processes. This capability is particularly significant in the synthesis of complex organic molecules where stereochemistry is paramount .
Case Study 1: Synthesis of Indinavir
Indinavir sulfate (Crixivan) is a well-known HIV protease inhibitor that was developed using this compound as a critical intermediate. Research indicated that this compound facilitated the formation of oxazaborilidine catalysts which are more efficient than other chiral amines in the enantioselective reduction of carbonyl compounds . The successful application of this compound in this context highlights its importance in pharmaceutical development.
Case Study 2: Asymmetric Catalysis
A study explored the use of this compound-derived ligands in asymmetric catalysis. The findings demonstrated that these ligands significantly enhanced reaction selectivity and yield when applied to various substrates . This underscores the compound's versatility and effectiveness in promoting desired chemical transformations.
Research Findings
Recent studies have focused on optimizing the synthesis pathways for this compound to enhance yield and purity. Various methodologies have been employed, including enzymatic resolutions and chemical transformations involving epoxides and azides . These advancements not only improve the accessibility of this compound but also expand its potential applications in medicinal chemistry.
Properties
IUPAC Name |
(1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPKSXMQWBYUOI-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](C2=CC=CC=C21)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136030-00-7, 7480-35-5 | |
Record name | (+)-cis-1-Amino-2-indanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136030-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Amino-2-indanol, cis-(+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007480355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-2-indanol, cis-(+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136030007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-1-amino-2,3-dihydro-1H-inden-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.123 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Inden-2-ol, 1-amino-2,3-dihydro-, (1R,2S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.279 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-AMINO-2-INDANOL, CIS-(±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71S3J7NU1B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-AMINO-2-INDANOL, CIS-(+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZP212ZC8J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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